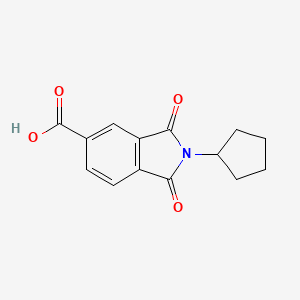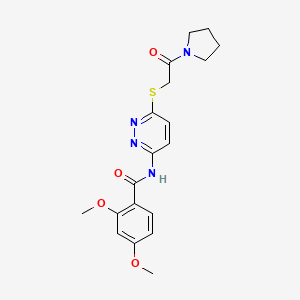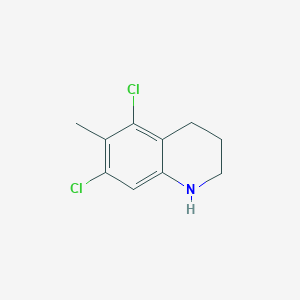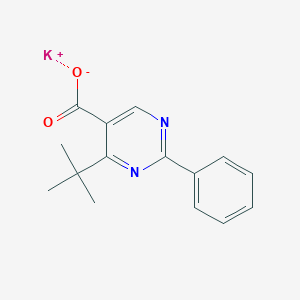
2-cyclopentyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is an organic compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol . This compound belongs to the class of isoindole derivatives, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 2-cyclopentyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol . This reaction yields the desired isoindole derivative in moderate yields. Industrial production methods may involve similar synthetic routes but optimized for larger-scale production and higher yields .
Chemical Reactions Analysis
2-Cyclopentyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-Cyclopentyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-cyclopentyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s isoindole moiety allows it to bind with high affinity to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Cyclopentyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can be compared with other similar compounds, such as:
1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid: This compound shares a similar core structure but lacks the cyclopentyl group, which may result in different biological activities and properties.
Phthalimide derivatives: These compounds also contain the isoindole moiety and are known for their diverse biological activities, including antiviral and anticancer properties.
Indole derivatives: Indole-based compounds are widely studied for their biological activities and therapeutic potential, making them a relevant comparison group.
Properties
IUPAC Name |
2-cyclopentyl-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-12-10-6-5-8(14(18)19)7-11(10)13(17)15(12)9-3-1-2-4-9/h5-7,9H,1-4H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHMPLPCPYIDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-dimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2562796.png)

![N-(4-acetylphenyl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2562799.png)


![3-(3,4-dichlorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2562808.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2562809.png)
![1,3,9-trimethyl-8-{[(4-nitrophenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2562810.png)
![2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2562811.png)
![{1-[({Pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]cyclopropyl}methanol](/img/structure/B2562813.png)
![Methyl2-amino-2-[3-(pyridin-4-yl)phenyl]acetatedihydrochloride](/img/structure/B2562814.png)

![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(1H-pyrrol-2-yl)prop-2-enenitrile](/img/structure/B2562817.png)

